Fenpicoxamid

Vue d'ensemble

Description

Fenpicoxamid is a picolinamide fungicide primarily used for the control of foliar diseases in crops such as cereals and bananas. It acts as a contact and residual protectant with limited systemic activity but some translaminar activity . This compound is known for its effectiveness against Septoria tritici in cereals and Black Sigatoka in bananas .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

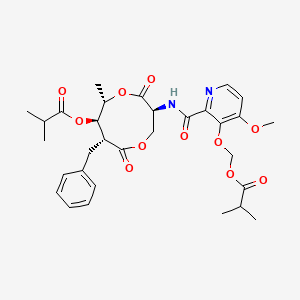

Fenpicoxamid is synthesized through a series of chemical reactions involving the condensation of 3-[(isobutyryloxy)methoxy]-4-methoxypyridine-2-carboxylic acid with (3S,6S,7R,8R)-3-amino-8-benzyl-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the condensation process .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

Fenpicoxamid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions

Hydrolysis: this compound hydrolyzes rapidly in water, especially under alkaline conditions.

Substitution: Substitution reactions involving this compound typically occur under specific conditions with suitable reagents.

Major Products Formed

The major products formed from the hydrolysis of this compound include its constituent acids and alcohols . Oxidative degradation can lead to the formation of various oxidized derivatives .

Applications De Recherche Scientifique

Fenpicoxamid belongs to the class of picolinamide fungicides and operates by inhibiting mitochondrial respiration in fungi. Specifically, it targets the Q i site of the respiratory cytochrome bc1 complex, which is crucial for ATP production in fungal cells. This mode of action is distinct from other fungicides, allowing this compound to remain effective against strains resistant to commonly used fungicides such as strobilurins and azoles .

- In vitro Efficacy : Research indicates that this compound exhibits strong antifungal activity against several ascomycete fungi, including Zymoseptoria tritici (wheat leaf blotch) and Puccinia triticina (wheat leaf rust). In laboratory conditions, the effective concentration (EC50) for Z. tritici was found to be 0.051 mg/L, with a metabolite (UK-2A) demonstrating even higher potency .

- Field Trials : In European field trials, this compound showed an average control efficacy of 82% against Z. tritici when applied at a rate of 100 g/ha . This strong performance highlights its potential as a reliable option for managing cereal diseases.

Efficacy Against Cereal Diseases

A comprehensive study conducted across multiple European locations evaluated the effectiveness of this compound against various fungal pathogens affecting cereals. The results demonstrated consistent control over diseases like wheat leaf blotch and rusts, outperforming traditional fungicides in terms of residual activity and resistance management .

Resistance Management

This compound's unique mechanism makes it a valuable asset in resistance management programs. Its ability to act on a different target site than many existing fungicides allows for rotation strategies that can help mitigate the development of resistance in fungal populations .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other fungicides:

| Fungicide | Target Pathogen | EC50 (mg/L) | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|---|---|

| This compound | Zymoseptoria tritici | 0.051 | 100 | 82 |

| Fluxapyroxad | Zymoseptoria tritici | 0.05 | 100 | 75 |

| Azole Fungicides | Various Ascomycetes | Varies | Varies | 60-70 |

Safety and Environmental Impact

Studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound indicate low toxicity levels for non-target organisms when applied according to recommended guidelines. The World Health Organization has classified it as having minimal risk when used properly in agricultural settings .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Similar Compounds

Florylpicoxamid: A second-generation picolinamide fungicide with similar biological activity and attributes.

Antimycin A: A natural product that also targets the Qi site of the cytochrome bc1 complex.

Uniqueness

Fenpicoxamid is unique due to its specific mode of action and its effectiveness against a broad spectrum of fungal pathogens . Unlike other fungicides, it does not exhibit cross-resistance with strobilurin, azole, or benzimidazole fungicides . This makes this compound a valuable tool in resistance management strategies .

Activité Biologique

Fenpicoxamid is a novel fungicide that has garnered attention for its unique mode of action and efficacy against various fungal pathogens, particularly in agricultural settings. This article delves into the biological activity of this compound, examining its mechanism of action, pharmacokinetics, and effectiveness against specific fungal species.

This compound operates primarily by targeting the Qi site of the respiratory cytochrome bc1 complex, which is crucial for mitochondrial respiration in fungi. This mechanism is distinct from that of other fungicides, such as strobilurins and azoles, which makes this compound effective against strains of fungi that have developed resistance to these conventional treatments.

- Conversion to Active Metabolite : this compound is metabolized by certain fungi, notably Zymoseptoria tritici, into UK-2A, a significantly more potent fungicidal compound. The EC50 (effective concentration for 50% inhibition) for this compound against Z. tritici is approximately 0.051 mg/L, while UK-2A exhibits an EC50 of 0.0033 mg/L, indicating a 15-fold increase in potency post-metabolism .

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and elimination (ADME) profile of this compound has been extensively studied:

- Absorption : In studies involving rats, this compound was shown to be rapidly absorbed, with peak plasma concentrations occurring within 2 hours post-administration .

- Distribution : Tissue distribution studies indicated that the majority of radioactivity (92-99%) from administered doses was recovered in the gastrointestinal tract, with minimal concentrations found in other tissues .

Table 1: Tissue Distribution of this compound in Rats

| Tissue/Organ | Concentration at Cmax (10 mg/kg) | Concentration at Cmax (300 mg/kg) |

|---|---|---|

| Bladder | 2.97 ± 0.67 µg eq/g | 3.22 ± 1.60 µg eq/g |

| Liver | Low levels detected | Low levels detected |

| Kidneys | Low levels detected | Low levels detected |

Efficacy Against Fungal Pathogens

This compound has demonstrated strong fungicidal activity against several ascomycete fungi. Its effectiveness has been validated through greenhouse trials and field studies:

- Field Trials : In multiple European field trials, this compound achieved an average control rate of 82% against Z. tritici when applied at a rate of 100 g/ha .

- Comparative Efficacy : The fungicidal activity of this compound was comparable to that of fluxapyroxad against key cereal diseases such as Puccinia triticina and Z. tritici .

Resistance Management

One significant advantage of this compound is its lack of cross-resistance with existing fungicides. This characteristic is critical for integrated pest management strategies, particularly in combating resistance development among fungal populations.

Case Studies

Several studies have highlighted the practical applications and effectiveness of this compound:

- Greenhouse Study on Zymoseptoria tritici :

- Field Efficacy Trials :

Propriétés

IUPAC Name |

[2-[[(3S,7R,8R,9S)-7-benzyl-9-methyl-8-(2-methylpropanoyloxy)-2,6-dioxo-1,5-dioxonan-3-yl]carbamoyl]-4-methoxypyridin-3-yl]oxymethyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O11/c1-17(2)28(35)42-16-41-26-23(39-6)12-13-32-24(26)27(34)33-22-15-40-30(37)21(14-20-10-8-7-9-11-20)25(19(5)43-31(22)38)44-29(36)18(3)4/h7-13,17-19,21-22,25H,14-16H2,1-6H3,(H,33,34)/t19-,21+,22-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTOTYJSCYHYFK-RBODFLQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(=O)OCC(C(=O)O1)NC(=O)C2=NC=CC(=C2OCOC(=O)C(C)C)OC)CC3=CC=CC=C3)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=NC=CC(=C2OCOC(=O)C(C)C)OC)CC3=CC=CC=C3)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895118 | |

| Record name | Fenpicoxamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517875-34-2 | |

| Record name | (3S,6S,7R,8R)-8-Benzyl-3-[3-[(isobutyryloxy)methoxy]-4-methoxypicolinamido]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517875-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpicoxamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6S,7R,8R)-8-benzyl-3-{[(4-methoxy-3-{[(2-methylpropanoyl)oxy]methoxy}pyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPICOXAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W7MC999JJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.